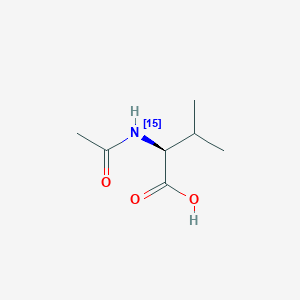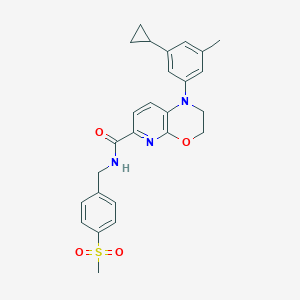
Pyritinol-d10 (dihydrochloride hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyritinol-d10 (dihydrochloride hydrate) is a labeled analog of pyritinol, a semi-synthetic molecule synthesized by combining two molecules of pyridoxine (vitamin B6) with a disulfide linkage. Pyritinol is known for its nootropic properties and is used to treat cognitive disorders and learning disabilities . The deuterated form, Pyritinol-d10, is used in scientific research to study the pharmacokinetics and metabolism of pyritinol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The process involves the oxidation of pyridoxine to form the disulfide bond . The deuterated form, Pyritinol-d10, is prepared by incorporating deuterium atoms into the pyridoxine molecules before the disulfide linkage is formed.
Industrial Production Methods
Industrial production of Pyritinol-d10 (dihydrochloride hydrate) involves large-scale synthesis of deuterated pyridoxine followed by the formation of the disulfide linkage. The compound is then converted to its dihydrochloride hydrate form for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
Pyritinol-d10 (dihydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bond involves the oxidation of pyridoxine.
Reduction: The disulfide bond can be reduced back to the thiol form.
Substitution: The compound can undergo substitution reactions at the pyridoxine rings.
Common Reagents and Conditions
Oxidizing agents: Used for the formation of the disulfide bond.
Reducing agents: Used for breaking the disulfide bond.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include the reduced thiol form of pyritinol and various substituted derivatives of pyridoxine .
Aplicaciones Científicas De Investigación
Pyritinol-d10 (dihydrochloride hydrate) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyritinol.
Neuropharmacology: Investigating the effects of pyritinol on neurotransmitter pathways and brain function.
Cognitive Disorders: Researching the potential therapeutic effects of pyritinol in treating cognitive disorders such as Alzheimer’s disease and dementia.
Antioxidant and Anti-inflammatory Studies: Exploring the antioxidant and anti-inflammatory properties of pyritinol.
Mecanismo De Acción
Pyritinol-d10 (dihydrochloride hydrate) exerts its effects by regulating signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . It acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving blood flow to the brain . The compound’s molecular targets include neurotransmitter receptors and enzymes involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piracetam: Another nootropic agent used to enhance cognitive function.
Co-dergocrine: Used to improve cerebral blood flow and cognitive function.
Meclophenoxate: A nootropic agent with antioxidant properties.
Uniqueness of Pyritinol-d10
Pyritinol-d10 is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. Its dual action as a cognitive enhancer and antioxidant makes it a valuable compound in neuropharmacology research .
Propiedades
Fórmula molecular |
C16H22N2O5S2 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |
InChI |
InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |
Clave InChI |
ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])SSC([2H])([2H])C2=CN=C(C(=C2CO)O)C([2H])([2H])[2H].O |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)





![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)


